molecular formula C15H9F3N4O2 B1440966 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1326921-64-5

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1440966
CAS No.: 1326921-64-5
M. Wt: 334.25 g/mol
InChI Key: RSWGBSJVXUEYSM-UHFFFAOYSA-N
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Description

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a pyridine ring, a trifluoromethyl-substituted phenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cycloaddition reaction between an azide and an alkyne to form the triazole ring, followed by subsequent functionalization steps to introduce the pyridine and trifluoromethylphenyl groups. The reaction conditions often require the use of catalysts such as copper(I) iodide and solvents like dimethyl sulfoxide (DMSO) to facilitate the cycloaddition process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, its triazole ring can interact with metal ions, affecting enzymatic functions and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 5-(pyridin-4-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid
  • 5-(pyridin-4-yl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid
  • 5-(pyridin-4-yl)-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Uniqueness

The presence of the trifluoromethyl group in 5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and metabolic stability, distinguishing it from similar compounds. This makes it particularly valuable in medicinal chemistry for the development of drugs with enhanced bioavailability and efficacy.

Biological Activity

5-(Pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1326843-95-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₁₅H₉F₃N₄O₂
  • Molecular Weight : 334.25 g/mol
  • Structure : The compound features a triazole ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its unique biological properties.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Efficacy : Research indicates that triazole compounds can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. In vitro assays have shown that this compound displays notable activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Bacterial StrainMIC (µg/mL)
E. coli32
S. aureus16
Candida albicans64

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays:

  • DPPH Assay : The compound showed a significant ability to scavenge free radicals, with an IC50 value indicating strong antioxidant activity .
Assay TypeIC50 (µM)
DPPH25
ABTS30

Anticancer Activity

The triazole scaffold has been associated with anticancer properties:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) revealed that the compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound has been shown to inhibit specific bacterial enzymes critical for cell wall synthesis, contributing to its antibacterial effects.
  • Reactive Oxygen Species (ROS) Modulation : By scavenging ROS, the compound reduces oxidative stress in cells, which is beneficial in preventing cancer cell proliferation.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways in cancer cells, leading to programmed cell death.

Case Studies

Several case studies have highlighted the efficacy of triazole derivatives in clinical settings:

  • A study involving a series of triazole compounds demonstrated their potential as broad-spectrum antimicrobial agents in treating infections resistant to conventional therapies .
  • Another investigation focused on their use in combination therapies for enhancing the efficacy of existing anticancer drugs .

Properties

IUPAC Name

5-pyridin-4-yl-1-[4-(trifluoromethyl)phenyl]triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N4O2/c16-15(17,18)10-1-3-11(4-2-10)22-13(9-5-7-19-8-6-9)12(14(23)24)20-21-22/h1-8H,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSWGBSJVXUEYSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)N2C(=C(N=N2)C(=O)O)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
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5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
5-(pyridin-4-yl)-1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid

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